molecular formula C14H18N5O8P B1235427 [(2R,3S,4R,5R)-5-[2-[[(E)-but-2-enoyl]amino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate CAS No. 52246-50-1

[(2R,3S,4R,5R)-5-[2-[[(E)-but-2-enoyl]amino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

Cat. No.: B1235427
CAS No.: 52246-50-1
M. Wt: 415.3 g/mol
InChI Key: WLJLTNJBLUCOLV-RGBORCEKSA-N
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Description

[(2R,3S,4R,5R)-5-[2-[[(E)-but-2-enoyl]amino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate, also known as N4-monobutyryl-cCMP, is a cyclic nucleotide analog. It is a derivative of cytidine 3’,5’-cyclic monophosphate (cCMP) with a butyryl group attached to the nitrogen atom at position 4 of the cytidine ring. This modification enhances its membrane permeability and stability, making it a valuable tool in biochemical and pharmacological research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3S,4R,5R)-5-[2-[[(E)-but-2-enoyl]amino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate typically involves the chemical modification of cCMP. One common method is the chemoenzymatic debutyrylation of dibutyryl-cCMP (DB-cCMP). In this process, DB-cCMP is dissolved in a buffer solution and incubated with fetal bovine serum, which contains enzymes that selectively remove one of the butyryl groups, yielding this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar chemoenzymatic processes. The production must adhere to good manufacturing practices (GMP) to ensure the purity and quality of the compound for research and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

[(2R,3S,4R,5R)-5-[2-[[(E)-but-2-enoyl]amino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield oxidized derivatives with altered biological activity, while substitution reactions can introduce new functional groups, potentially modifying its pharmacological properties .

Scientific Research Applications

[(2R,3S,4R,5R)-5-[2-[[(E)-but-2-enoyl]amino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate has a wide range of applications in scientific research:

    Chemistry: It is used as a probe to study cyclic nucleotide signaling pathways and their interactions with various proteins.

    Biology: Researchers use it to investigate the role of cyclic nucleotides in cellular processes such as cell signaling, differentiation, and apoptosis.

    Medicine: this compound is explored for its potential therapeutic applications, including its effects on vasodilation and platelet aggregation.

    Industry: It is utilized in the development of new pharmacological agents and as a tool in drug discovery.

Mechanism of Action

[(2R,3S,4R,5R)-5-[2-[[(E)-but-2-enoyl]amino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate exerts its effects by activating specific protein kinases. It is a partial and low-potency activator of guanosine 3’,5’-cyclic monophosphate (cGMP)-dependent protein kinase Iα (PKG Iα) and a full and moderate-potency activator of adenosine 3’,5’-cyclic monophosphate (cAMP)-dependent protein kinase (PKA) isoenzymes with the regulatory subunits RIα and RIIα. The butyryl group enhances its membrane permeability, allowing it to effectively modulate intracellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2R,3S,4R,5R)-5-[2-[[(E)-but-2-enoyl]amino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate is unique due to its selective activation of PKA isoenzymes and its moderate potency compared to other cyclic nucleotide analogs. Its enhanced membrane permeability and stability make it a valuable tool for studying cyclic nucleotide signaling pathways and their physiological effects .

Properties

CAS No.

52246-50-1

Molecular Formula

C14H18N5O8P

Molecular Weight

415.3 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-[2-[[(E)-but-2-enoyl]amino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C14H18N5O8P/c1-2-3-9(20)17-14-15-4-7-12(18-14)19(6-16-7)13-11(22)10(21)8(27-13)5-26-28(23,24)25/h2-4,6,8,10-11,13,21-22H,5H2,1H3,(H2,23,24,25)(H,15,17,18,20)/b3-2+/t8-,10-,11-,13-/m1/s1

InChI Key

WLJLTNJBLUCOLV-RGBORCEKSA-N

SMILES

CC=CC(=O)NC1=NC=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O

Isomeric SMILES

C/C=C/C(=O)NC1=NC=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O

Canonical SMILES

CC=CC(=O)NC1=NC=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O

Synonyms

monobutyryl cyclic GMP
monobutyryl cyclic GMP, disodium salt
monobutyryl cyclic GMP, monosodium salt
N(2)-monobutyryl guanosine-3',5'-cyclic monophosphate
N-monobutyryl cGMP

Origin of Product

United States

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